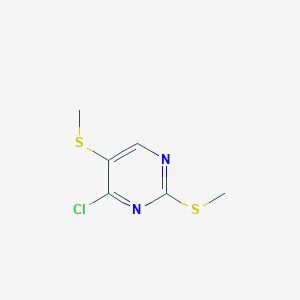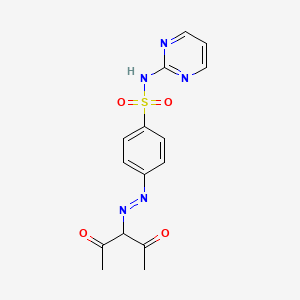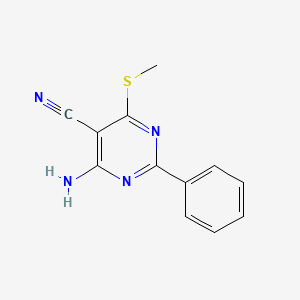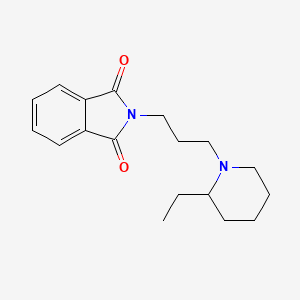
n-Methyl-n-nitroso-9h-fluoren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-n-nitroso-9h-fluoren-2-amine is a chemical compound with the molecular formula C₁₄H₁₂N₂O It is known for its unique structure, which includes a nitroso group attached to a fluoren-2-amine backbone
Vorbereitungsmethoden
The synthesis of n-Methyl-n-nitroso-9h-fluoren-2-amine typically involves the nitrosation of n-methyl-9h-fluoren-2-amine. This reaction can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
n-Methyl-n-nitroso-9h-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the nitroso group to an amine group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups. This can be achieved using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
n-Methyl-n-nitroso-9h-fluoren-2-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research due to its nitroso group, which is known to have mutagenic properties.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of n-Methyl-n-nitroso-9h-fluoren-2-amine involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with DNA, proteins, and other biomolecules. This can lead to various biological effects, including mutagenesis and cytotoxicity. The molecular targets and pathways involved are still under investigation, but they likely include DNA alkylation and oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
n-Methyl-n-nitroso-9h-fluoren-2-amine can be compared with other nitroso compounds such as n-nitrosodimethylamine and n-nitrosodiethylamine. These compounds share the nitroso functional group but differ in their structural backbones. The uniqueness of this compound lies in its fluoren-2-amine structure, which imparts distinct chemical and biological properties .
Similar compounds include:
- n-Nitrosodimethylamine
- n-Nitrosodiethylamine
- n-Nitroso-n-methyl-4-aminobutyric acid
These compounds are studied for their mutagenic and carcinogenic properties, making them important in toxicological research .
Eigenschaften
CAS-Nummer |
16699-08-4 |
|---|---|
Molekularformel |
C14H12N2O |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
N-(9H-fluoren-2-yl)-N-methylnitrous amide |
InChI |
InChI=1S/C14H12N2O/c1-16(15-17)12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
QCUUZNGSVMDKMR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine](/img/structure/B14012898.png)
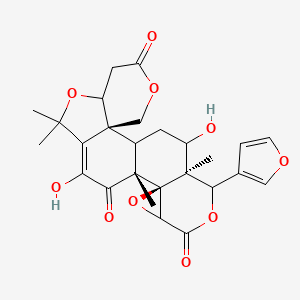

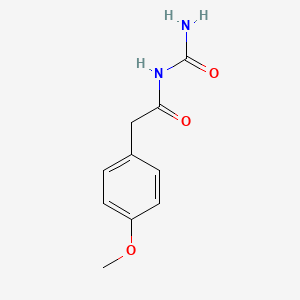
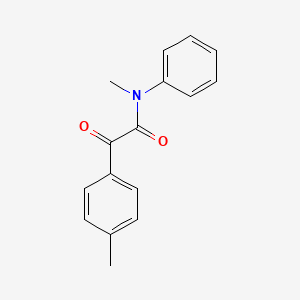
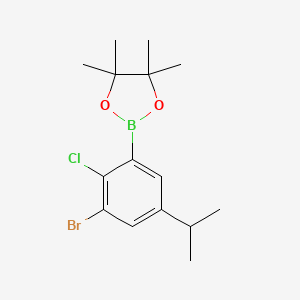
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
